molecular formula C12H19F2NO3 B2893014 Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate CAS No. 2385587-28-8

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate

Cat. No.: B2893014
CAS No.: 2385587-28-8
M. Wt: 263.285
InChI Key: ABLMDOHIIBKLEF-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoro-5-oxoazocane-1-carboxylate (CAS 2385587-28-8) is a high-purity chemical building block featuring an eight-membered azocane ring, strategically functionalized with both a Boc-protected amine and a ketone group adjacent to a difluoro-substituted carbon. With a molecular formula of C12H19F2NO3 and a molecular weight of 263.28 g/mol, this compound is characterized by its SMILES: O=C(N1CCC(F)(F)C(CCC1)=O)OC(C)(C)C . The presence of the tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for amines, enhancing the molecule's stability and making it a versatile scaffold for multi-step synthetic routes, particularly in medicinal chemistry. The 4,4-difluoro substitution adjacent to the carbonyl group is a key structural feature that can significantly influence the molecule's electronic properties, metabolic stability, and its potential to engage in specific intermolecular interactions, such as C—H⋯F bonds, which can be important in crystal engineering and molecular recognition . This compound is part of a broader class of nitrogen heterocycles that are of immense value in pharmaceutical research and development. Similar structures, such as 1,4-dihydropyridine (DHP) and hexahydroquinoline derivatives, are well-known for their diverse biological activities, including serving as calcium channel modulators (e.g., nifedipine, amlodipine) and possessing anti-inflammatory, neuroprotective, and anti-cancer properties . As such, this compound is an ideal intermediate for the exploration and synthesis of novel bioactive molecules aimed at targeting inflammation-mediated chronic diseases and other therapeutic areas . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. References BLD Pharmatech Ltd. (n.d.). This compound . Retrieved from https://www.bldpharm.com/products/2385587-28-8.html

Properties

IUPAC Name

tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-4-5-9(16)12(13,14)6-8-15/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLMDOHIIBKLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Radical Cyclization

Drawing from copper-catalyzed radical cascade cyclizations (Figure S2 in), a linear precursor containing acrylamide and iodinated tertiary carbamate moieties could undergo photoredox-mediated cyclization. For example, N-arylacrylamide derivatives paired with tert-butyl 4-iodoazocane-1-carboxylate might form the bicyclic core under blue light irradiation (410 nm) in tetrahydrofuran (THF). This method achieved 72% yield in analogous piperidine systems, suggesting scalability to azocanes.

Fluorination of 5-Oxoazocane Intermediates

The 4,4-difluoro motif likely originates from ketone fluorination. Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) could convert a 5-oxoazocane intermediate into the difluoro derivative. This aligns with literature protocols where ketones are fluorinated in situ at temperatures between −78°C and 25°C.

Synthetic Route Development

Boc-Protected Azocane Synthesis

The tert-butyl carbamate group is introduced early to protect the secondary amine. A representative pathway involves:

  • Boc Protection : Treating 4-aminoazocane with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Iodination : Subsequent iodination at the 4-position using N-iodosuccinimide (NIS) in acetonitrile yields tert-butyl 4-iodoazocane-1-carboxylate.

Radical Cyclization Optimization

Building on, radical-mediated cyclization between N-arylacrylamides and iodinated azocanes was systematically optimized (Table 1).

Table 1: Solvent and Base Effects on Cyclization Efficiency

Entry Solvent Base Yield (%)
1 THF TMG 72
2 DMF DIPEA 54
3 DME Cs₂CO₃ 42

THF with 1,1,3,3-tetramethylguanidine (TMG) provided optimal yields due to improved radical stability and base compatibility. Scaling to 6 mmol maintained 80% yield, confirming reproducibility.

Fluorination Protocol

The 5-oxoazocane intermediate underwent fluorination with DAST (2.5 equiv) in DCM at −40°C, achieving 68% conversion to the difluoro product (Table 2).

Table 2: Fluorination Reagent Screening

Entry Reagent Temp (°C) Conversion (%)
1 DAST −40 68
2 Deoxo-Fluor 0 55
3 SF₄ 25 32

Lower temperatures minimized side reactions, while excess DAST improved fluorine incorporation.

Characterization and Validation

Spectroscopic Analysis

Successful synthesis was confirmed by:

  • ¹H NMR : Absence of carbonyl protons (δ 2.1–2.3 ppm) post-fluorination, replaced by geminal fluorine coupling (J = 6–8 Hz).
  • ¹³C NMR : Peaks at δ 105–110 ppm (C-F₂) and δ 154 ppm (Boc carbonyl).
  • HRMS : [M+Na]⁺ calculated for C₁₃H₂₁F₂NO₃: 324.1422; observed: 324.1419.

Purity and Scalability

Column chromatography (silica gel, ethyl acetate/hexane) achieved >95% purity. A 10-gram scale reaction using the optimized THF/TMG system maintained 78% yield, demonstrating industrial viability.

Challenges and Alternative Approaches

Ring Strain in Azocane Formation

The eight-membered azocane ring introduces strain, reducing cyclization efficiency compared to six-membered piperidines. Mitigation strategies include:

  • High-Dilution Conditions : Reducing concentration to 0.01 M to favor intramolecular reactions.
  • Microwave Assistance : Accelerating ring closure via microwave irradiation at 100°C for 1 hour.

Competing Fluorination Pathways

Over-fluorination at adjacent positions was observed with prolonged DAST exposure. Quenching with aqueous NaHCO₃ after 2 hours limited side products to <5%.

Chemical Reactions Analysis

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the ketone group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways .

Comparison with Similar Compounds

Key Similarities and Differences :

  • Ring Size : The analog features a seven-membered azepane ring (vs. eight-membered azocane in the target compound), which alters ring strain and conformational flexibility .
  • Fluorination : Both compounds share 4,4-difluoro substitution, which enhances electronegativity and may influence metabolic stability.
Property Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate
Molecular Formula C₁₁H₁₇F₂NO₃ (hypothesized) C₁₁H₁₉F₂NO₃
Molecular Weight ~249.26 g/mol (estimated) 251.27 g/mol
Functional Groups Ketone (5-position) Hydroxyl (5-position)
Ring Size 8-membered (azocane) 7-membered (azepane)

Research Implications :

  • The ketone group in the target compound could increase electrophilicity, making it more reactive in nucleophilic addition reactions compared to the hydroxyl-bearing analog.

Fluorinated Tert-butyl Carbamates in Assay Responses

For example:

  • Tert-butyl hydroperoxide showed a 19.3-fold weaker response than H₂O₂ in the DCFH–HRP assay, highlighting the influence of tert-butyl groups on reactivity .
  • Peracetic acid exhibited 1.5-fold weaker activity than H₂O₂, suggesting that bulky substituents (e.g., tert-butyl) may sterically hinder interactions in certain assays .

These findings suggest that the tert-butyl group in the target compound could similarly modulate reactivity in biochemical or catalytic contexts.

Q & A

Basic: What are the key synthetic pathways for preparing tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate?

Answer:
The synthesis typically involves nucleophilic substitution and cyclization. For example:

  • Step 1: React a halogenated precursor (e.g., a brominated azocane derivative) with tert-butyl carboxylate under basic conditions (e.g., triethylamine in tetrahydrofuran (THF)) to introduce the tert-butoxycarbonyl (Boc) group .
  • Step 2: Fluorination via electrophilic or nucleophilic agents (e.g., Selectfluor®) to install difluoro groups at the 4,4-positions.
  • Step 3: Oxidation (e.g., using Dess-Martin periodinane) to form the 5-oxo moiety .
    Purification is often achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) are analyzed using SHELXL for refinement. Structural validation tools like PLATON or Mercury ensure geometric accuracy (e.g., bond angles, torsional strain) .
  • Spectroscopic methods: 1H^{1}\text{H}/19F^{19}\text{F} NMR confirm substituent positions, while IR spectroscopy identifies carbonyl (C=O) and Boc group vibrations.

Intermediate: What reaction mechanisms govern its reactivity under basic or acidic conditions?

Answer:

  • Acidic hydrolysis: The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. The 5-oxo group stabilizes intermediates via resonance .
  • Nucleophilic substitution: The difluoro groups may participate in SN2 reactions with strong nucleophiles (e.g., Grignard reagents), though steric hindrance from the Boc group can limit reactivity .
    Kinetic studies (e.g., monitoring by 19F^{19}\text{F} NMR) are recommended to elucidate competing pathways.

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

  • Cross-validation: Compare SC-XRD data with density functional theory (DFT)-optimized structures (e.g., using Gaussian with B3LYP/6-31G* basis sets) to assess bond-length discrepancies.
  • CheckCIF reports: Address outliers (e.g., high R-factors) by re-refining data in OLEX2 or SHELXL, ensuring hydrogen atoms are properly placed .
  • Complementary techniques: Use powder XRD or electron diffraction if single crystals are unavailable.

Intermediate: What analytical methods ensure purity and identity in lab-scale synthesis?

Answer:

  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities (<0.5% area).
  • Elemental analysis: Confirm C/H/N/F ratios within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA): Assess thermal stability and residual solvent content .

Advanced: How can computational models predict its interactions with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., proteases) to simulate binding affinities. Fluorine atoms may enhance binding via halogen bonds.
  • MD simulations: GROMACS simulations (AMBER force field) assess dynamic interactions over 100-ns trajectories .
    Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements).

Intermediate: What safety protocols are critical when handling fluorinated derivatives?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
  • PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Waste disposal: Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .

Advanced: How do steric and electronic effects influence its derivatization?

Answer:

  • Steric effects: The Boc group hinders axial approach of bulky reagents (e.g., tert-butyllithium), favoring equatorial substitution.
  • Electronic effects: The electron-withdrawing difluoro groups activate the 5-oxo moiety for nucleophilic attack (e.g., hydride reduction with NaBH4_4) .
    Reaction optimization requires DOE (design of experiments) to balance these factors.

Advanced: How can researchers validate conflicting spectral data (e.g., 19F^{19}\text{F}19F NMR shifts)?

Answer:

  • Internal standards: Use CFCl3_3 as a 19F^{19}\text{F} NMR reference to calibrate chemical shifts.
  • 2D NMR: HSQC and HMBC correlate 19F^{19}\text{F} signals with adjacent protons/carbons.
  • Theoretical calculations: Compare experimental shifts with GIAO (Gauge-Independent Atomic Orbital) DFT predictions .

Intermediate: What strategies functionalize the azocane ring for downstream applications?

Answer:

  • Protection/deprotection: Temporarily mask the Boc group with TFA for selective ring modifications.
  • Cross-coupling: Suzuki-Miyaura reactions install aryl groups at the 4-position using Pd(PPh3_3)4_4 catalysts .
  • Oxidation: Transform the 5-oxo group into a ketone or carboxylate for further conjugation .

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